molecular formula C28H20F6N4O2 B8686263 N,N'-(2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(4-aminobenzamide)

N,N'-(2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(4-aminobenzamide)

Cat. No.: B8686263
M. Wt: 558.5 g/mol
InChI Key: CBYXHYQSFALRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(4-aminobenzamide) is a useful research compound. Its molecular formula is C28H20F6N4O2 and its molecular weight is 558.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'-(2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(4-aminobenzamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(4-aminobenzamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H20F6N4O2

Molecular Weight

558.5 g/mol

IUPAC Name

4-amino-N-[4-[4-[(4-aminobenzoyl)amino]-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C28H20F6N4O2/c29-27(30,31)23-13-19(37-25(39)15-1-5-17(35)6-2-15)9-11-21(23)22-12-10-20(14-24(22)28(32,33)34)38-26(40)16-3-7-18(36)8-4-16/h1-14H,35-36H2,(H,37,39)(H,38,40)

InChI Key

CBYXHYQSFALRPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)N)C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The prepared precursor, DA167, i.e., N,N′-(2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diyl)bis(4-nitrobenzamide) (6.18 g, 0.01 mol) is dissolved in the mixture of solvents EtOH/AcOH (100/20 mL) at mild reflux. Zinc (Zn) powder (6.54 g, 0.1 mol) is carefully added in 1 portion, which is extremely exothermic, thus 2 liter (L) high-beaker is recommended to be used. The mixture is immediately bubbled up within several seconds, and then clear colorless solution is formed. The mixture is refluxed for additional 10 minutes or more and filtered hot to remove unreacted zinc. The solution is poured into H2O (300 mL), resulting in white precipitate. Precipitate is filtered and thoroughly washed with H2O (2×300 mL) by suspension-filtration procedure to remove traces of mother liquor and zinc salts. Filtration of solid and drying under vacuum at 90° C. for 12 hours yields white powder of N,N′-(2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diyl)bis(4-aminobenzamide), DA168 4.1 g (yield 73.5%). 1H NMR 300 MHz of DA168 are as follows:
Name
N,N′-(2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diyl)bis(4-nitrobenzamide)
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
EtOH AcOH
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
( L )
Quantity
2 L
Type
reactant
Reaction Step Two

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